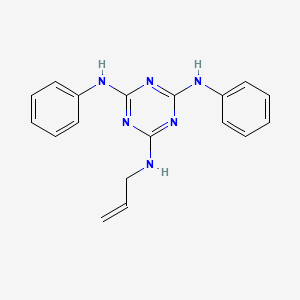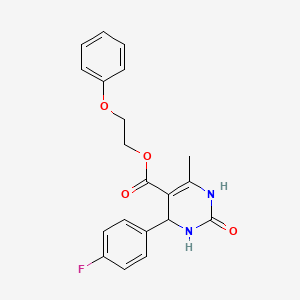
N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine, also known as ADT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADT is a triazine derivative that has a unique structure that makes it a promising candidate for use in various applications.
Mecanismo De Acción
The mechanism of action of N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine in lab experiments include its unique structure, which makes it a promising candidate for use in various applications. Additionally, this compound has been shown to have a variety of biological activities, which makes it a valuable tool for studying various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine. One potential direction is the development of new materials using this compound as a building block. Another potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity.
Métodos De Síntesis
N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can be synthesized using a variety of methods. One of the most common methods involves the reaction of allylamine with diphenylcyanoguanidine in the presence of a catalyst. The resulting product is then subjected to further reactions to yield this compound.
Aplicaciones Científicas De Investigación
N~2~-allyl-N~4~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has been extensively studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as an imaging agent for cancer diagnosis. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various chemical reactions.
Propiedades
IUPAC Name |
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-2-13-19-16-22-17(20-14-9-5-3-6-10-14)24-18(23-16)21-15-11-7-4-8-12-15/h2-12H,1,13H2,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNYRVRWWHYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)

![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)

![5-chloro-2-(propylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5190695.png)

![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)
![4-ethoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)
